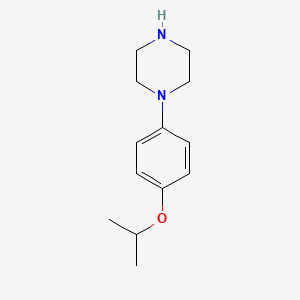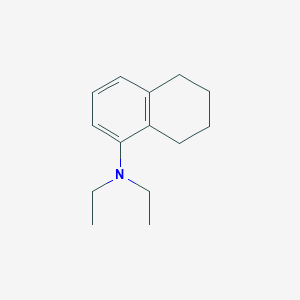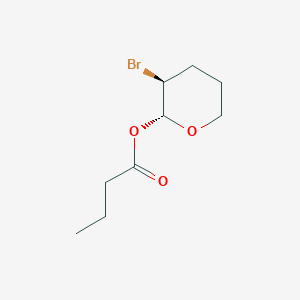
(2R,3S)-3-Bromooxan-2-yl butanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,3S)-3-Bromooxanne-2-yl butanoate est un composé organique qui appartient à la classe des oxannes. Il est caractérisé par la présence d'un atome de brome lié au cycle oxanne et d'un groupe ester butanoate.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du (2R,3S)-3-Bromooxanne-2-yl butanoate implique généralement la bromation d'un dérivé d'oxanne suivie d'une estérification. Une méthode courante implique la réaction d'un dérivé d'oxanne avec du brome en présence d'un catalyseur approprié pour introduire l'atome de brome. L'oxanne bromé résultant est ensuite mis à réagir avec l'acide butanoïque ou ses dérivés dans des conditions d'estérification pour former le produit final.
Méthodes de production industrielle
La production industrielle du (2R,3S)-3-Bromooxanne-2-yl butanoate peut impliquer des processus de bromation et d'estérification à grande échelle. Ces processus sont optimisés pour un rendement et une pureté élevés, utilisant souvent des réacteurs à écoulement continu et des techniques de purification avancées pour garantir la qualité du produit final.
Analyse Des Réactions Chimiques
Types de réactions
(2R,3S)-3-Bromooxanne-2-yl butanoate peut subir diverses réactions chimiques, notamment :
Réactions de substitution : L'atome de brome peut être substitué par d'autres nucléophiles, tels que des ions hydroxyde ou des amines, conduisant à la formation de différents dérivés.
Réactions de réduction : Le composé peut être réduit pour éliminer l'atome de brome, ce qui entraîne la formation de dérivés d'oxanne.
Réactions d'oxydation : Le cycle oxanne peut être oxydé dans des conditions spécifiques pour former de l'oxirane ou d'autres dérivés contenant de l'oxygène.
Réactifs et conditions courants
Réactions de substitution : Les réactifs courants comprennent l'hydroxyde de sodium, l'ammoniac et d'autres nucléophiles. Ces réactions sont généralement réalisées dans des solvants polaires tels que l'eau ou les alcools.
Réactions de réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium ou l'hydrogène gazeux en présence d'un catalyseur sont couramment utilisés.
Réactions d'oxydation : Des oxydants tels que le permanganate de potassium ou le trioxyde de chrome sont utilisés dans des conditions contrôlées.
Principaux produits formés
Réactions de substitution : Les produits comprennent des dérivés d'oxanne hydroxylés ou aminés.
Réactions de réduction : Les produits comprennent des dérivés d'oxanne débromés.
Réactions d'oxydation : Les produits comprennent de l'oxirane ou d'autres dérivés d'oxanne oxydés.
Applications de la recherche scientifique
(2R,3S)-3-Bromooxanne-2-yl butanoate a plusieurs applications dans la recherche scientifique :
Chimie : Utilisé comme élément de construction dans la synthèse de molécules organiques complexes et comme réactif dans diverses réactions organiques.
Biologie : Étudié pour son activité biologique potentielle et ses interactions avec les biomolécules.
Médecine : Enquête sur ses propriétés thérapeutiques potentielles et comme précurseur dans la synthèse de composés pharmaceutiques.
Industrie : Utilisé dans la production de produits chimiques et de matériaux spécialisés ayant des propriétés spécifiques.
Mécanisme d'action
Le mécanisme d'action du (2R,3S)-3-Bromooxanne-2-yl butanoate implique son interaction avec des cibles moléculaires et des voies spécifiques. L'atome de brome et le groupe ester jouent un rôle crucial dans sa réactivité et ses interactions. Le composé peut former des liaisons covalentes avec des sites nucléophiles sur les biomolécules, conduisant à des effets biologiques potentiels. Les cibles moléculaires et les voies exactes impliquées dépendent de l'application spécifique et du contexte de son utilisation.
Applications De Recherche Scientifique
(2R,3S)-3-Bromooxan-2-yl butanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of (2R,3S)-3-Bromooxan-2-yl butanoate involves its interaction with specific molecular targets and pathways. The bromine atom and ester group play crucial roles in its reactivity and interactions. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to potential biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparaison Avec Des Composés Similaires
Composés similaires
3-Bromooxanne-2-yl acétate : Structure similaire mais avec un groupe ester acétate au lieu de butanoate.
3-Chlorooxanne-2-yl butanoate : Structure similaire mais avec un atome de chlore au lieu de brome.
2-Bromooxanne-3-yl butanoate : Structure similaire mais avec l'atome de brome à une position différente sur le cycle oxanne.
Unicité
(2R,3S)-3-Bromooxanne-2-yl butanoate est unique en raison de sa stéréochimie spécifique et de la présence à la fois d'un atome de brome et d'un groupe ester butanoate.
Propriétés
Numéro CAS |
189389-53-5 |
|---|---|
Formule moléculaire |
C9H15BrO3 |
Poids moléculaire |
251.12 g/mol |
Nom IUPAC |
[(2R,3S)-3-bromooxan-2-yl] butanoate |
InChI |
InChI=1S/C9H15BrO3/c1-2-4-8(11)13-9-7(10)5-3-6-12-9/h7,9H,2-6H2,1H3/t7-,9+/m0/s1 |
Clé InChI |
ZBOZKOVCTVWNBY-IONNQARKSA-N |
SMILES isomérique |
CCCC(=O)O[C@@H]1[C@H](CCCO1)Br |
SMILES canonique |
CCCC(=O)OC1C(CCCO1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


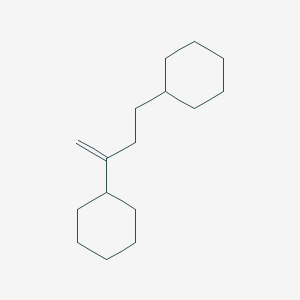
![2,8-Diazaspiro[4.5]decane-8-carboxylic acid,3-oxo-2-(phenylmethyl)-,1,1-dimethylethyl ester](/img/structure/B12555492.png)
![1,1'-[1,4-Phenylenebis(methyleneoxyethane-2,1-diyloxy)]dibenzene](/img/structure/B12555499.png)
![{[3-(Methoxymethylidene)pent-1-en-2-yl]oxy}(trimethyl)silane](/img/structure/B12555505.png)
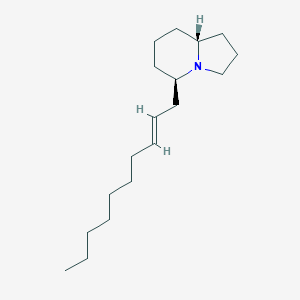
![(1-Oxo-1lambda~5~-pyridin-4-yl)[4-(9H-xanthen-9-ylidene)piperidin-1-yl]methanone](/img/structure/B12555538.png)
![1,1,1,3,3,3-Hexafluoro-2-[(fluoromethoxy)methoxy]propane](/img/structure/B12555550.png)

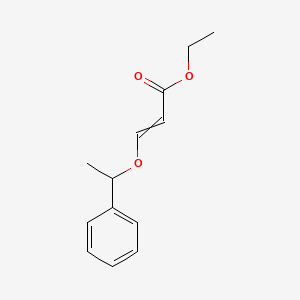
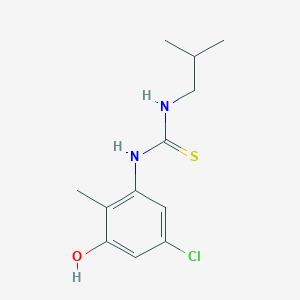
![1-Nitro-4-[(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)oxy]benzene](/img/structure/B12555567.png)
![5-chloro-2-[(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-yl)diazenyl]benzoic Acid](/img/structure/B12555576.png)
